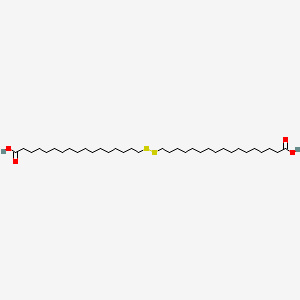

17,17'-Disulfanediyldiheptadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

17,17’-Disulfanediyldiheptadecanoic acid is a unique compound characterized by the presence of two heptadecanoic acid chains linked by a disulfide bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 17,17’-Disulfanediyldiheptadecanoic acid typically involves the formation of a disulfide bond between two heptadecanoic acid molecules. This can be achieved through the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the product.

Industrial Production Methods: Industrial production of 17,17’-Disulfanediyldiheptadecanoic acid may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 17,17’-Disulfanediyldiheptadecanoic acid can undergo various chemical reactions, including:

Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Esters or amides.

Applications De Recherche Scientifique

17,17’-Disulfanediyldiheptadecanoic acid has several applications in scientific research:

Chemistry: Used as a model compound to study disulfide bond formation and cleavage.

Biology: Investigated for its role in cellular redox processes and as a potential antioxidant.

Medicine: Explored for its potential therapeutic effects in diseases related to oxidative stress.

Industry: Utilized in the synthesis of specialized polymers and materials with unique properties.

Mécanisme D'action

The mechanism of action of 17,17’-Disulfanediyldiheptadecanoic acid involves its ability to undergo redox reactions, which can modulate cellular redox states. The disulfide bond can be cleaved to release thiol groups, which can interact with various molecular targets and pathways involved in oxidative stress and cellular signaling.

Comparaison Avec Des Composés Similaires

Heptadecanoic Acid: A saturated fatty acid with a single heptadecanoic acid chain.

Dithiothreitol: A reducing agent with two thiol groups.

Disulfiram: A compound with two disulfide bonds used in the treatment of alcoholism.

Comparison:

Uniqueness: 17,17’-Disulfanediyldiheptadecanoic acid is unique due to its specific structure with two heptadecanoic acid chains linked by a disulfide bond, which imparts distinct redox properties.

Applications: While heptadecanoic acid is primarily used in metabolic studies, 17,17’-Disulfanediyldiheptadecanoic acid has broader applications in redox biology and material science.

Activité Biologique

17,17'-Disulfanediyldiheptadecanoic acid, a compound characterized by its unique disulfide linkage and long-chain fatty acid structure, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 112122-99-3

- Molecular Formula : C34H66O2S2

- Molecular Weight : 602.09 g/mol

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of sulfur atoms in the disulfide bond may enhance the compound's ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have shown that fatty acids can modulate inflammatory responses. For instance, odd-chain fatty acids like heptadecanoic acid (C17:0) are associated with lower inflammation markers in various models. While specific data on this compound is limited, its structural similarity suggests potential anti-inflammatory properties.

Anticancer Potential

The anticancer properties of fatty acids have been widely studied. Compounds like C15:0 (pentadecanoic acid) have demonstrated dual agonist activity on PPARα and PPARδ receptors, which are involved in cell proliferation and apoptosis pathways. Although direct studies on this compound are sparse, its structural characteristics may imply similar biological activities.

The proposed mechanisms through which this compound exerts its biological effects include:

- PPAR Activation : Similar fatty acids have been shown to activate PPARs, influencing gene expression related to metabolism and inflammation.

- Antioxidant Activity : The disulfide bond may play a role in redox reactions, enhancing the compound's ability to neutralize reactive oxygen species (ROS).

- Cell Signaling Modulation : Fatty acids can influence various signaling pathways, including those involved in cell growth and apoptosis.

Case Studies and Experimental Data

Propriétés

IUPAC Name |

17-(16-carboxyhexadecyldisulfanyl)heptadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4S2/c35-33(36)29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-39-40-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34(37)38/h1-32H2,(H,35,36)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHZNCZEWTXFON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCSSCCCCCCCCCCCCCCCCC(=O)O)CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721251 |

Source

|

| Record name | 17,17'-Disulfanediyldiheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112122-99-3 |

Source

|

| Record name | 17,17'-Disulfanediyldiheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.